2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound contains a dimethylamino group, which may interact with its targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
Benzoic acid derivatives are often involved in various metabolic pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 22224, which suggests that it may have good bioavailability .
Result of Action
It is known that benzoic acid derivatives can have various biological effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Preparation Methods
The synthesis of 2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2-(dimethylamino)-2-oxoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein-ligand binding.
Comparison with Similar Compounds
2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid can be compared with similar compounds such as:
4-Aminobenzoic acid:
2-(Dimethylamino)ethyl benzoate: This compound shares the dimethylamino group but has different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[[2-(dimethylamino)-2-oxoethyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)10(14)7-12-9-6-4-3-5-8(9)11(15)16/h3-6,12H,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSJFXCSLOTJLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221413 |
Source
|
Record name | 2-[[2-(Dimethylamino)-2-oxoethyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201221413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924846-10-6 |
Source
|
Record name | 2-[[2-(Dimethylamino)-2-oxoethyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924846-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-(Dimethylamino)-2-oxoethyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201221413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.